Purity Specification: 3-(Bromomethyl)-5-methyloctane Reaches 98% (GC/HPLC) vs. 95% for 4-(Bromomethyl)octane and 4-(Bromomethyl)-5-methyloctane
The target compound is offered at a minimum purity of 97% (AKSci) or 98% (Fluorochem, ChemScene) by GC or HPLC . In contrast, the linear analog 4-(bromomethyl)octane (C₉H₁₉Br) is supplied at 95% purity , and the direct regioisomer 4-(bromomethyl)-5-methyloctane (CAS 1696990-82-5) is also listed at 95% minimum purity by Biosynth/CymitQuimica . The 2–3 percentage-point purity advantage translates into a 3–5× reduction in total impurity load (from 5% to 2–3%), which can be decisive in multi-step syntheses where cumulative impurity carry-through must be controlled.
| Evidence Dimension | Minimum purity specification (vendor QC, GC/LC area%) |
|---|---|
| Target Compound Data | 97% (AKSci), 98% (Fluorochem, ChemScene) |
| Comparator Or Baseline | 4-(Bromomethyl)octane: 95% (Bidepharm/毕得医药, CymitQuimica); 4-(Bromomethyl)-5-methyloctane: 95% (Biosynth/CymitQuimica) |
| Quantified Difference | +2–3 percentage points absolute purity; impurity burden reduced from ~5% to ~2–3% |
| Conditions | Commercial QC specifications; analytical method: GC area% or HPLC |
Why This Matters
Higher starting purity reduces downstream purification burden and improves mass balance reproducibility in multi-step sequences, directly influencing procurement value in discovery and process chemistry.
